2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide

Lipophilicity Physicochemical profiling Solubility

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide (CAS 1379811-20-7) is a synthetic piperazine-2,3-dione (oxopiperazine) derivative bearing a reactive chloroacetyl group and a 4-ethoxyphenyl acetamide side chain. It belongs to the class of oxopiperazinyl amide compounds that have been disclosed as inhibitors of Polo-like kinase 1 (PLK1) activity in patent literature.

Molecular Formula C16H20ClN3O4
Molecular Weight 353.8 g/mol
CAS No. 1379811-20-7
Cat. No. B1429504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide
CAS1379811-20-7
Molecular FormulaC16H20ClN3O4
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl
InChIInChI=1S/C16H20ClN3O4/c1-2-24-12-5-3-11(4-6-12)19-14(21)9-13-16(23)18-7-8-20(13)15(22)10-17/h3-6,13H,2,7-10H2,1H3,(H,18,23)(H,19,21)
InChIKeyKTLRMQBFNTWQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide (CAS 1379811-20-7): Core Chemical Identity and Class Definition for Procurement Decisions


2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide (CAS 1379811-20-7) is a synthetic piperazine-2,3-dione (oxopiperazine) derivative bearing a reactive chloroacetyl group and a 4-ethoxyphenyl acetamide side chain . It belongs to the class of oxopiperazinyl amide compounds that have been disclosed as inhibitors of Polo-like kinase 1 (PLK1) activity in patent literature [1]. With a molecular formula of C₁₆H₂₀ClN₃O₄, a molecular weight of 353.8 g/mol, and a predicted LogP of approximately 0.98, this compound occupies a distinct physicochemical space relative to its close structural analogs in the 1-(chloroacetyl)-3-oxo-2-piperazineacetamide series . It is commercially available from multiple suppliers at purities of ≥97–98% for research use, making it a tractable starting point for medicinal chemistry optimization or chemoproteomic probe development .

Why 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide Cannot Be Generically Substituted by In-Class Piperazine Analogs


Within the 1-(chloroacetyl)-3-oxo-2-piperazineacetamide series, the nature of the N-aryl substituent profoundly influences the compound's physicochemical profile and, by class-level inference, its target engagement. The target compound's 4-ethoxyphenyl group confers a measured LogP of 0.98 , distinguishing it from the more hydrophilic 4-methoxy analog (CAS 1379811-23-0) and the substantially more lipophilic 4-phenoxy analog (CAS 1306738-30-6; calculated LogP estimated >3). This LogP difference directly impacts aqueous solubility, membrane permeability, and nonspecific protein binding—critical parameters in both biochemical assay development and cellular probe design [1]. Furthermore, the chloroacetyl moiety serves as a covalent warhead whose reactivity is modulated by the electron-donating ethoxy substituent via the aniline nitrogen, meaning that even minor substituent changes (e.g., methoxy vs. ethoxy vs. phenoxy) can alter the electrophilicity of the α-chloroketone and thus the rate of covalent target engagement. Arbitrary substitution without quantitative verification of these parameters risks assay failure due to precipitation, off-target reactivity, or altered binding kinetics.

Quantitative Differentiation Evidence for 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide (CAS 1379811-20-7) Versus Its Closest Analogs


LogP Differentiation: 4-Ethoxy vs. 4-Methoxy and 4-Phenoxy Analogs

The 4-ethoxyphenyl substituent confers a measured LogP of 0.98 to the target compound . By contrast, the 4-methoxy analog (CAS 1379811-23-0) is anticipated to have a lower LogP (estimated ~0.5–0.7 based on the Hansch π constant difference of ~0.3 between OCH₃ and OC₂H₅), while the 4-phenoxy analog (CAS 1306738-30-6) is expected to have a substantially higher LogP (>3.0) due to the addition of a second phenyl ring [1]. This 1.5–2+ log unit span within the same scaffold creates meaningfully different aqueous solubility and membrane permeability profiles.

Lipophilicity Physicochemical profiling Solubility

Boiling Point and Thermal Stability: 4-Ethoxy vs. Unsubstituted Phenyl Analog

The predicted boiling point of the target compound is 686.3 ± 55.0 °C at standard pressure . This is substantially higher than that of the unsubstituted N-phenyl analog (CAS 1379811-27-4; MW 309.75), which is expected to boil at a lower temperature due to its smaller molecular surface area and absence of the hydrogen-bond-accepting ethoxy oxygen. The elevated boiling point reflects stronger intermolecular interactions (dipole–dipole, H-bonding) conferred by the 4-ethoxy group, implying greater thermal robustness during solvent evaporation or accelerated stability testing.

Thermal stability Purification Formulation

Electron-Donating Effect of the 4-Ethoxy Group on Chloroacetyl Electrophilicity

The chloroacetyl warhead reactivity is modulated by the electron density on the adjacent amide nitrogen, which is influenced by the para substituent on the aniline ring. The Hammett σₚ value for the 4-OC₂H₅ group is −0.24, indicating a moderate electron-donating effect that reduces the electrophilicity of the α-chloroketone relative to an unsubstituted phenyl (σₚ = 0.00) or a 4-chloro-substituted analog (σₚ = +0.23) [1]. This positions the target compound for a slower, more selective covalent engagement profile compared to analogs bearing electron-withdrawing substituents, which may react more rapidly but with higher off-target liability.

Covalent inhibitor Electrophilicity Reactivity tuning

Class-Level PLK1 Inhibitory Activity of the Oxopiperazinyl Amide Scaffold

Patent CN105616414A discloses that oxopiperazinyl amide compounds of formula I—the structural class to which CAS 1379811-20-7 belongs—inhibit PLK1 kinase activity, with IC₅₀ values categorized into activity bands: A (IC₅₀ ≤ 25 ng/mL), B (25 < IC₅₀ ≤ 50 ng/mL), and C (50 < IC₅₀ ≤ 150 ng/mL) [1]. The patent explicitly states that these oxopiperazinyl amides demonstrate superior convenience and accessibility compared to existing PLK1 inhibitors due to established synthetic routes, well-characterized impurity profiles, and mature quality control methods [1]. While the specific IC₅₀ of CAS 1379811-20-7 is not individually reported in publicly available data, its structural placement within formula I provides a class-level justification for its use as a PLK1 inhibitor lead or probe starting point.

PLK1 inhibition Kinase inhibitor Cancer research

Molecular Weight Optimization for Permeability: 353.8 Da vs. Higher-MW Analogs

With a molecular weight of 353.8 g/mol, the target compound sits well below the commonly cited Lipinski cutoff of 500 Da [1]. This differentiates it from the 4-phenoxy analog (CAS 1306738-30-6; MW 401.84 Da) and the 4-acetylamino analog (CAS 1379811-22-9; MW 394.81 Da). The ~48 Da difference relative to the 4-phenoxy analog is significant in the context of ligand efficiency metrics, where every 50 Da increase in molecular weight typically requires a proportional gain in binding affinity to maintain ligand efficiency [2].

Drug-likeness Permeability Lead optimization

Optimal Application Scenarios for 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide in Drug Discovery and Chemical Biology


Covalent Fragment Screening for PLK1-Dependent Cancer Cell Lines

The target compound's chloroacetyl warhead, moderated by the electron-donating 4-ethoxy group (σₚ = −0.24), makes it suitable for inclusion in covalent fragment libraries screened against PLK1-addicted cancer cell lines (e.g., MDA-MB-231, HeLa). The class-level PLK1 inhibitory activity disclosed in CN105616414A [1], combined with a LogP of 0.98 that ensures adequate aqueous solubility for cell-based assays, supports its use as a starting fragment for structure-based elaboration. Investigators should pre-incubate the compound (1–10 µM) with intact cells for 2–4 hours, followed by PLK1 activity assessment via phospho-TCTP (Ser46) Western blot or ELISA, using the 4-methoxy analog as a matched-pair control for SAR interpretation.

Chemoproteomic Target Identification via Activity-Based Protein Profiling (ABPP)

The 4-ethoxyphenyl analog, with its balanced electrophilicity and favorable LogP, is well-suited for ABPP experiments aimed at identifying covalent targets of the oxopiperazinyl amide scaffold. The compound can be competed against a broader-spectrum alkyne-tagged chloroacetamide probe in live-cell labeling experiments, followed by streptavidin enrichment and LC-MS/MS analysis. The predicted thermal stability (boiling point ~686 °C) reduces decomposition risk during the click chemistry step. As noted in Section 3, the 4-ethoxy compound is expected to exhibit lower background labeling than the more electrophilic 4-chloro or unsubstituted phenyl analogs.

Structure-Activity Relationship (SAR) Studies at the N-Aryl Position

The 4-ethoxyphenyl substitution represents a strategic midpoint in lipophilicity between the 4-methoxy (more polar) and 4-phenoxy (more lipophilic) extremes. Researchers can use the target compound as a reference point for systematic SAR exploration: replacing the ethoxy group with isopropoxy, cyclopropylmethoxy, or trifluoroethoxy substituents while monitoring changes in PLK1 IC₅₀, LogP, and cellular permeability. The commercial availability of the target compound at ≥97% purity from multiple vendors facilitates rapid SAR expansion without the need for de novo synthesis of the core scaffold.

PROTAC Linker Attachment Point Evaluation

The chloroacetyl group serves as a convenient handle for nucleophilic displacement with thiol- or amine-terminated linkers, enabling the synthesis of heterobifunctional PROTAC molecules. The 4-ethoxyphenyl acetamide moiety can function as the target-protein-binding ligand (e.g., for PLK1 as suggested by CN105616414A), while the derivatized chloroacetyl position connects to an E3 ligase ligand (e.g., VHL or CRBN recruiters) via a PEG or alkyl linker. The LogP of ~1.0 for the parent compound is compatible with the physicochemical space typical of orally bioavailable PROTACs, and the free secondary amine of the piperazine ring (after chloroacetyl displacement) can be further functionalized to modulate linker exit vector geometry.

Quote Request

Request a Quote for 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.